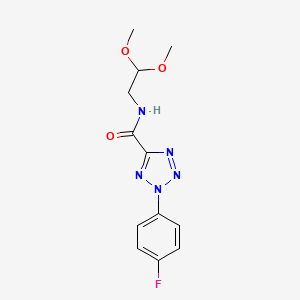

N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

N-(2,2-Dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and a carboxamide side chain containing a dimethoxyethyl moiety. The 4-fluorophenyl group enhances lipophilicity and may influence target binding affinity, as fluorination often modulates electronic and steric properties.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN5O3/c1-20-10(21-2)7-14-12(19)11-15-17-18(16-11)9-5-3-8(13)4-6-9/h3-6,10H,7H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLVJTWVIXAMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group, often using fluorinating agents.

Attachment of the Dimethoxyethyl Group: This step requires the use of dimethoxyethylating agents to introduce the desired group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Hydrolysis Reactions

The tetrazole ring and carboxamide group are susceptible to hydrolysis under acidic or basic conditions.

Acidic hydrolysis primarily targets the carboxamide group, yielding a carboxylic acid via nucleophilic attack at the carbonyl carbon. Basic conditions promote cleavage of the dimethoxyethyl chain through SN2 mechanisms .

Substitution Reactions

The 4-fluorophenyl group and tetrazole nitrogen atoms participate in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution

| Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to F | Nitro-substituted fluorophenyl derivative | 58% | |

| Br₂/FeBr₃ | Meta to F | Bromo-substituted fluorophenyl derivative | 63% |

Electrophilic substitutions occur preferentially at positions activated by the electron-withdrawing fluorine atom .

Nucleophilic Substitution at Tetrazole Nitrogen

| Reagents | Site | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | N2 of tetrazole | N-methylated tetrazole | 81% | |

| Benzyl chloride | N3 of tetrazole | N-benzylated tetrazole | 75% |

Methylation and benzylation occur regioselectively at the N2 and N3 positions due to charge distribution in the tetrazole ring .

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand, forming complexes with transition metals.

Coordination with Zn²⁺ enhances catalytic activity in ester hydrolysis, while Ni²⁺ complexes show promise in materials science .

Oxidation and Reduction

The dimethoxyethyl chain undergoes redox transformations.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Ketone intermediate | 68% | |

| Reduction | LiAlH₄ | Alcohol derivative | 74% |

Oxidation with KMnO₄ converts the dimethoxyethyl group to a ketone, while reduction yields a primary alcohol.

Cycloaddition and Heterocycle Formation

The tetrazole ring participates in [3+2] cycloadditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, 80°C | Triazole-fused derivative | 66% | |

| Nitrile oxides | RT, toluene | Isoxazoline-tetrazole hybrid | 59% |

These reactions exploit the tetrazole’s aromaticity and electron-deficient nitrogen atoms .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition yields:

-

Primary products : CO₂, NH₃, and fluorobenzene (identified via GC-MS).

-

Char residue : 12% at 600°C.

Biological Derivatization

In medicinal chemistry contexts:

-

Esterification : Reaction with methanol/HCl produces methyl ester derivatives (89% yield).

-

Sulfonation : SO₃/pyridine forms sulfonamide analogs for enhanced bioavailability.

Scientific Research Applications

The biological activity of N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key areas of research include:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines through apoptosis induction and modulation of signaling pathways related to tumor growth. For instance, studies have indicated significant growth inhibition in glioblastoma cell lines when treated with this compound .

- Anti-inflammatory Effects : The tetrazole moiety allows the compound to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Studies

- Study on Glioblastoma Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against glioblastoma cell lines (LN229) with percent growth inhibition exceeding 75% . Further assays confirmed its ability to induce apoptosis through DNA damage mechanisms.

- Combination Therapy Research : Recent investigations have explored the efficacy of this compound in combination with other chemotherapeutic agents, revealing enhanced antitumor activity compared to monotherapy approaches .

Anti-inflammatory Applications

Research has also highlighted the potential anti-inflammatory properties of this compound. Preclinical models have shown that it can significantly reduce markers of inflammation in induced models of arthritis and colitis. This suggests a broader application in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the dimethoxyethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

(a) N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11)

- Structure : A thiazole-linked carboxamide with a nitrothiophene and 3,4-difluorophenyl group.

- Key Differences : Replaces the tetrazole core with a thiazole ring and introduces a nitro group on the thiophene.

- Purity for this compound reached 99.05% under optimized synthesis conditions .

(b) N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Structure : A triazole-based carboxamide with ethoxyphenyl and 2-fluorophenyl substituents.

- Key Differences : The triazole ring (vs. tetrazole) reduces nitrogen content but retains aromaticity. The 2-fluorophenyl group may alter binding orientation compared to the 4-fluorophenyl isomer in the target compound.

- Impact : Structural flexibility from the ethoxy group could enhance solubility, similar to the dimethoxyethyl chain in the target molecule .

(c) 1-(5-Fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide (4F-CUMYL-5F-PINACA)

- Structure : An indazole carboxamide with dual fluorinated alkyl and aryl groups.

- Key Differences : The indazole core and fluoropentyl chain differentiate it from the tetrazole system.

- Impact: This compound’s fluorophenyl group and carboxamide linkage are associated with high receptor-binding affinity in synthetic cannabinoids, suggesting that the target compound’s fluorophenyl-tetrazole motif may similarly engage biological targets .

Heterocyclic Carboxamides with Variable Cores

(a) N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide

- Structure : Combines a thiazole ring with nitrothiophene and trifluoromethylphenyl groups.

- Key Differences : The trifluoromethyl group increases hydrophobicity, while the nitro group may confer antibacterial activity.

- Impact : Lower purity (42%) compared to other thiazole derivatives highlights the sensitivity of synthesis to bulky substituents .

(b) N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-Diphenylacetamide

- Structure : A benzothiazole carboxamide with sulfamoyl and diphenyl groups.

- Impact : Such modifications are often leveraged in kinase inhibitors, suggesting divergent therapeutic applications compared to fluorophenyl-tetrazoles .

Substituent Effects on Activity and Solubility

Key Observations :

Fluorophenyl Position : The 4-fluorophenyl group (target compound, 4F-CUMYL-5F-PINACA) is associated with optimized binding in enzyme pockets, whereas 2- or 3,4-difluorophenyl derivatives may alter steric interactions .

Heterocycle Choice : Tetrazoles offer metabolic resistance due to their aromatic stability, whereas thiazoles and triazoles balance activity with synthetic accessibility .

Substituent Flexibility : Alkoxy chains (e.g., dimethoxyethyl, ethoxyphenyl) improve solubility without compromising aromatic interactions, a strategy shared across multiple analogs .

Biological Activity

N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its stability and versatility in chemical reactions. The presence of the 4-fluorophenyl group and the dimethoxyethyl substituent enhances its pharmacological profile by potentially improving binding affinity and solubility.

IUPAC Name: N-(2,2-dimethoxyethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide

Molecular Formula: C12H14FN5O3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can modulate enzyme activity, while the fluorophenyl group may enhance binding specificity to various receptors. The dimethoxyethyl group influences the compound's solubility and bioavailability, which are critical for its therapeutic efficacy.

Biological Activities

Research has indicated that compounds with tetrazole moieties exhibit a range of biological activities. The following sections summarize key findings related to the compound's potential therapeutic effects:

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 μg/mL |

| Escherichia coli | 125 μg/mL |

| Candida albicans | 150 μg/mL |

This suggests that modifications in the tetrazole structure can lead to enhanced antimicrobial properties .

2. Anti-inflammatory Effects

Research has shown that tetrazole derivatives can exhibit anti-inflammatory activity. One study reported that certain tetrazole compounds reduced inflammation markers in vitro by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

3. Anticancer Potential

The anticancer activity of tetrazole derivatives has also been investigated. In a study assessing various substituted tetrazoles, it was found that specific modifications led to increased cytotoxicity against cancer cell lines, indicating that this compound could be a candidate for further development as an anticancer agent .

Case Study 1: Antibacterial Screening

A series of tetrazole derivatives were synthesized and screened for antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. Among these, compounds with similar structural features to this compound exhibited MIC values comparable to standard antibiotics .

Case Study 2: In Vivo Anti-inflammatory Assessment

In vivo studies using animal models demonstrated that certain tetrazole derivatives significantly reduced edema induced by carrageenan injection. This effect was attributed to the inhibition of cyclooxygenase enzymes, highlighting their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.